Ethanedithial, S,S,S',S'-tetraoxide

Description

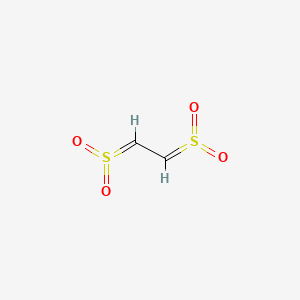

Ethanedithial, S,S,S',S'-tetraoxide (chemical formula: C₂H₄S₂O₄) is a sulfur-oxygen compound characterized by two sulfonyl (SO₂) groups attached to adjacent carbon atoms in an ethane backbone. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. The compound’s high polarity and strong electron-withdrawing sulfonyl groups influence its reactivity, particularly in nucleophilic substitution and redox reactions.

Properties

CAS No. |

110505-91-4 |

|---|---|

Molecular Formula |

C2H2O4S2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1,2-disulfonylethane |

InChI |

InChI=1S/C2H2O4S2/c3-7(4)1-2-8(5)6/h1-2H |

InChI Key |

UBKBSFKVVVLUEO-UHFFFAOYSA-N |

Canonical SMILES |

C(=S(=O)=O)C=S(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanedithial, S,S,S’,S’-tetraoxide can be synthesized through the oxidation of ethanedithial. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often under mild temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of ethanedithial, S,S,S’,S’-tetraoxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also enhance the efficiency of the oxidation process. Safety measures are crucial due to the reactive nature of the oxidizing agents used.

Chemical Reactions Analysis

Types of Reactions

Ethanedithial, S,S,S’,S’-tetraoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can revert the compound back to ethanedithial or other lower oxidation state derivatives.

Substitution: The compound can participate in substitution reactions where the tetraoxide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield ethanedithial, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethanedithial, S,S,S’,S’-tetraoxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethanedithial, S,S,S’,S’-tetraoxide exerts its effects involves its ability to interact with various molecular targets. The tetraoxide groups can participate in redox reactions, altering the oxidation state of other molecules. This reactivity can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanedithial tetraoxide belongs to a broader class of sulfonyl-containing compounds. Below is a detailed comparison with three structurally or functionally related compounds: dimethyl sulfone , thiophene-1,1-dioxide , and 1,2-ethanedisulfonic acid .

Table 1: Structural and Physicochemical Properties

| Property | Ethanedithial Tetraoxide | Dimethyl Sulfone | Thiophene-1,1-Dioxide | 1,2-Ethanedisulfonic Acid |

|---|---|---|---|---|

| Molecular Formula | C₂H₄S₂O₄ | C₂H₆SO₂ | C₄H₄SO₂ | C₂H₆O₆S₂ |

| Molecular Weight (g/mol) | 156.18 | 94.13 | 116.14 | 190.20 |

| Melting Point (°C) | ~120 (decomposes) | 109 | 65–67 | 280 (decomposes) |

| Solubility | Polar aprotic solvents | Water, ethanol | Chloroform, acetone | Water, polar solvents |

| Key Functional Groups | Two sulfonyl groups | One sulfonyl group | Cyclic sulfone | Two sulfonic acid groups |

Key Research Findings

Synthetic Challenges : Ethanedithial tetraoxide’s synthesis involves oxidation of 1,2-ethanedithiol with hydrogen peroxide, but over-oxidation risks necessitate precise stoichiometric control .

Coordination Chemistry: The compound’s sulfonyl groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, though less efficiently than Co₃O₄ nanoparticles (as highlighted in for unrelated systems) .

Hydrolytic Stability : Unlike 1,2-ethanedisulfonic acid, ethanedithial tetraoxide hydrolyzes slowly in water, yielding sulfonic acids. This property is leveraged in controlled-release drug delivery systems.

Ethanedithial tetraoxide’s electron-deficient sulfonyl centers may similarly interact with free radicals, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.